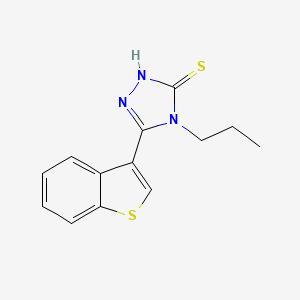

5-(1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(1-benzothiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVLFCHUCMILPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CSC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzothiophene-3-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild acidic conditions.

-

Product : 5-(1-Benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3,3'-disulfide.

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | H₂O₂ (3% in H₂O, pH 4–5) | Disulfide | 75–85% |

Key studies highlight that disulfide formation is reversible under reducing conditions, enabling applications in redox-responsive systems .

Substitution Reactions

The thiol group participates in nucleophilic substitution (Sₙ) with alkyl/aryl halides or electrophiles:

-

Reagents : 1-Bromopentane, 2-chloroacetamide, or α-bromo-γ-butyrolactone .

-

Conditions : Reflux in ethanol or acetonitrile with NaHCO₃ .

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| S-Alkylation | 1-Bromopentane | 5-(1-Benzothien-3-yl)-4-propyl-3-(pentylthio)-4H-1,2,4-triazole | 88–92% |

| S-Acylation | α-Bromo-γ-butyrolactone | Thiolactone derivative | 79% |

These reactions retain the triazole backbone while introducing functional groups for enhanced bioactivity .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles. For example:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Dehydrocyclization | MnO₂, reflux in CH₃CN | 6,7-Dihydro-5H- triazolo[3,4-b] thiadiazepine | 85–91% |

This reaction exploits the nucleophilic sulfur and triazole nitrogen to form seven-membered rings .

Condensation Reactions

The thiol group forms Schiff bases (azomethines) with aldehydes:

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Schiff base formation | 4-Chlorobenzaldehyde | Ethanol, Δ | Azomethine | 62–68% |

These derivatives exhibit enhanced antimicrobial properties due to increased π-conjugation .

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings:

-

Reagent : Pd(PPh₃)₄, aryl halides.

-

Product : Biaryl-1,2,4-triazole hybrids.

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | 5-(Biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol | 70–75% |

This method expands structural diversity for drug discovery .

Key Research Findings

-

Antimicrobial Activity : S-Alkylated derivatives (e.g., pentylthio analogs) show MBC values of 15.6–31.25 µg/mL against Salmonella and Klebsiella strains .

-

Redox Stability : Disulfide derivatives exhibit reversible redox behavior in physiological conditions .

-

Structural Insights : X-ray crystallography confirms planar triazole-thione geometry, critical for π-stacking interactions .

Reaction Optimization Insights

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole, including 5-(1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested for minimum inhibitory concentration (MIC), showing promising results against pathogens such as Escherichia coli and Candida albicans .

Antioxidant Properties

The antioxidant capabilities of triazole derivatives have been quantified through assays such as DPPH and ABTS. These studies indicate that certain compounds exhibit antioxidant activities comparable to well-known antioxidants like ascorbic acid. This property is particularly relevant for developing new therapeutic agents aimed at oxidative stress-related conditions .

Anticancer Potential

Triazole compounds have been explored for their anticancer properties. Their ability to inhibit specific enzymes involved in cancer progression has been documented. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Case Studies

Mechanism of Action

The mechanism of action of 5-(1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Benzothiophene vs. Phenyl/Thiophene Derivatives

Key Observations :

Heterocyclic Hybrids

Structural Impact :

- Indole/Pyrrole Hybrids : These compounds exhibit kinase inhibitory activity due to planar heterocycles (indole/pyrrole) enabling interactions with ATP-binding pockets . The target compound’s benzothiophene may mimic these interactions.

Activity-Based Comparison

Enzyme Inhibition

Key Insight : The target compound’s benzothiophene may confer selectivity for different enzyme classes compared to furan or chlorophenyl analogs.

Antimicrobial and Antiparasitic Activity

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Weight | LogP (Predicted) | Water Solubility |

|---|---|---|---|

| This compound | 275.39 | 3.5 | Low |

| 5-(5-Methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol | 255.36 | 3.2 | Moderate |

| 4,5-Diphenyl-1,2,4-triazole-3-thiol | 245.32 | 3.8 | Low |

Research Findings and Implications

- Synthesis : The target compound is synthesized via cyclization of hydrazides with carbon disulfide, followed by alkylation (similar to methods in ).

- Structure-Activity Relationship (SAR) :

- Potential Applications: The compound’s structural features suggest utility in kinase inhibition or cholinesterase-targeted therapies, warranting further in vitro studies .

Biological Activity

5-(1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

- Molecular Formula : C₁₃H₁₃N₃S₂

- Molecular Weight : 275.4 g/mol

- CAS Number : 777879-27-3

This compound belongs to the class of 1,2,4-triazole derivatives, known for their stability and ability to interact with biological receptors effectively.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the compound's cytotoxic effects using the MTT assay on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.

- Results indicated that the compound demonstrated selective cytotoxicity towards cancer cells with EC50 values as follows:

- IGR39: 22.3 µM

- MDA-MB-231: 9.7 µM

- Panc-1: 26.2 µM

- Comparatively, normal fibroblast cells showed higher EC50 values, indicating lower toxicity towards healthy cells .

Table 1: Cytotoxicity of this compound

| Cell Line | EC50 (µM) | Selectivity Index |

|---|---|---|

| IGR39 | 22.3 | High |

| MDA-MB-231 | 9.7 | Very High |

| Panc-1 | 26.2 | Moderate |

| Fibroblasts | 61.4 | Low |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS).

The anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are crucial in the inflammatory response.

Table 2: Inhibitory Effects on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| 5-(1-benzothien-3-yl)-4-propyl... | 70.96 | 47.83 | Moderate |

| Celecoxib | 6.12 | 0.092 | High |

Antimicrobial Activity

Preliminary studies indicate that this triazole derivative exhibits antimicrobial properties against various pathogens. The synthesized derivatives have been tested for their ability to inhibit bacterial growth.

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 100 µg/mL |

| Escherichia coli | < 100 µg/mL |

| Candida albicans | < 100 µg/mL |

Q & A

Basic: What are the key considerations in synthesizing 5-(1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the condensation of substituted hydrazinecarbothioamides with appropriate aldehydes or ketones under acidic or basic conditions. For example:

- Step 1: Formation of a hydrazinecarbothioamide intermediate via reaction of benzothiophene derivatives with thiourea.

- Step 2: Cyclization using NaOH or KOH in ethanol under reflux to form the triazole-thiol core .

- Critical Parameters: Solvent choice (e.g., ethanol/methanol), reaction temperature (70–90°C), and stoichiometric ratios (1:1.2 for aldehyde to intermediate) to avoid side products .

- Purification: Recrystallization from propan-2-ol or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization requires a multi-technique approach:

- Elemental Analysis: Confirm C, H, N, S composition within ±0.4% of theoretical values .

- Spectroscopy:

- ¹H/¹³C-NMR: Identify proton environments (e.g., benzothienyl protons at δ 7.2–8.1 ppm) and confirm propyl chain integration .

- IR: Detect thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1450 cm⁻¹) .

- Mass Spectrometry (LC-MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 316 for C₁₃H₁₂N₃S₂) and fragmentation patterns .

Advanced: How can derivatives of this compound be designed to enhance biological activity?

Methodological Answer:

Derivatization strategies focus on modifying substituents to improve target binding or pharmacokinetics:

- S-Alkylation: React the thiol group with alkyl halides (e.g., propyl bromide) in DMF/K₂CO₃ to form S-alkyl derivatives, enhancing lipophilicity .

- Mannich Reactions: Introduce aminoalkyl groups via formaldehyde and secondary amines to improve solubility .

- Halogenation: Substitute benzothienyl or triazole positions with Cl/F to modulate electronic properties and receptor affinity .

- Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like CYP450 enzymes or kinase domains .

Advanced: How can computational methods predict the pharmacological activity of this compound?

Methodological Answer:

- PASS Online: Predicts biological activity spectra (e.g., antimicrobial, anticancer) based on structural fragments. For example, the benzothienyl group correlates with kinase inhibition (Pa > 0.7) .

- Molecular Dynamics (MD): Simulate interactions with membrane proteins (e.g., 100 ns simulations in GROMACS) to assess stability of ligand-receptor complexes .

- ADME/Tox: Use SwissADME or ADMETLab to predict bioavailability (%HIA >80%), CYP inhibition risks, and hepatotoxicity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

- Assay Standardization: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .

- Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic variations .

- Meta-Analysis: Compare IC₅₀ values across studies using fixed-effect models, adjusting for variables like incubation time (24 vs. 48 hours) .

Advanced: What analytical techniques are critical for studying stability under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset >200°C) .

- HPLC-PDA: Monitor degradation products in accelerated stability studies (40°C/75% RH for 30 days) .

- X-ray Diffraction: Track crystallinity changes after exposure to humidity, which may alter bioavailability .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

- Solvent Selection: Use binary mixtures (e.g., ethanol/water) for high recovery (>85%). Propan-2-ol is preferred for needle-like crystals .

- Temperature Gradient: Cool saturated solutions from 60°C to 4°C at 1°C/min to avoid oiling out .

Advanced: How to validate synthetic routes for scalability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.